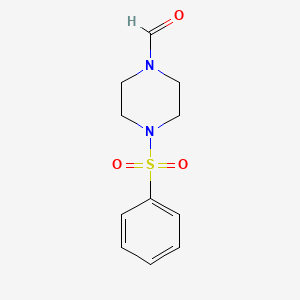

4-(Phenylsulfonyl)piperazine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

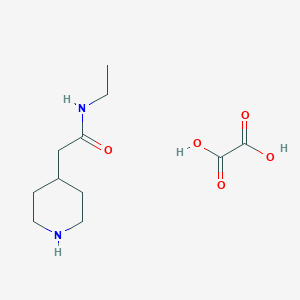

4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a chemical compound . It has been mentioned in a study investigating the anti-nociceptive and anti-inflammatory effects of a new piperazine compound .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde is characterized by a six-membered ring containing two opposing nitrogen atoms . The compound has a molecular weight of 254.31 .Physical And Chemical Properties Analysis

4-(Phenylsulfonyl)piperazine-1-carbaldehyde is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Novel derivatives of 4-(Phenylsulfonyl)piperazine-1-carbaldehyde, including 2-(4-tosylpiperazin-1-yl)quinoline-3-carbaldehyde and others, have been synthesized. These compounds were characterized using various spectroscopic techniques and evaluated for their potential antimicrobial activity through in-silico molecular docking studies (Desai et al., 2017).

Drug Metabolism and Pharmacology

- The oxidative metabolism of Lu AA21004, an antidepressant containing a similar structure, was studied using human liver microsomes and enzymes, revealing the process of its conversion into various metabolites (Hvenegaard et al., 2012).

Asymmetric Synthesis and Inhibition Studies

- The asymmetric synthesis of γ-amino-functionalized vinyl sulfones, including phenylsulfonyl derivatives, has been reported. This process involved the preparation of cysteine protease inhibitors, demonstrating the application in medicinal chemistry (Evans et al., 2022).

Molecular Design for Cognitive Disorders

- N1-phenylsulfonyl indole derivatives, structurally related to 4-(Phenylsulfonyl)piperazine-1-carbaldehyde, were synthesized as ligands for the 5-HT6 receptor, showing promising results in the treatment of cognitive disorders (Nirogi et al., 2016).

Chemical Synthesis and Application in Medicinal Chemistry

- The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, representing a class of compounds with a structure similar to 4-(Phenylsulfonyl)piperazine-1-carbaldehyde, has been reported. These compounds have potential applications in the field of organic and medicinal chemistry (Gribble et al., 2002).

Receptor Binding Studies

- A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which share structural similarities with 4-(Phenylsulfonyl)piperazine-1-carbaldehyde, explored their binding to adenosine A2B receptors. This research contributes to the understanding of receptor-ligand interactions in drug development (Borrmann et al., 2009).

Crystallographic Analysis

- The crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, offering insights into the molecular configuration and potential applications in structure-based drug design (Berredjem et al., 2010).

Analytical Chemistry Methods

- Development of an analytical method for the determination of a non-peptide oxytocin receptor antagonist in human plasma, utilizing a compound structurally related to 4-(Phenylsulfonyl)piperazine-1-carbaldehyde (Kline et al., 1999).

Catalysis and Synthesis

- The use of 1,4-disulfopiperazine-1,4-diium chloride in the synthesis of phthalazine derivatives demonstrates the application of compounds structurally related to 4-(Phenylsulfonyl)piperazine-1-carbaldehyde in catalysis and organic synthesis (Shirini et al., 2017).

Hypoglycemic Agents Development

- Structure-based drug design involving sulphonylureas/guanidine-based derivatives, including those related to 4-(Phenylsulfonyl)piperazine-1-carbaldehyde, for potential use as hypoglycemic agents (Panchal et al., 2017).

Orientations Futures

The future directions for 4-(Phenylsulfonyl)piperazine-1-carbaldehyde and similar compounds could involve further exploration of their potential biological activities. For instance, piperazine derivatives have been investigated for their anti-tubercular activity , and indole derivatives, which share structural similarities with piperazine derivatives, have been studied for their presence in selected alkaloids .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXHRXXJOILMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylsulfonyl)piperazine-1-carbaldehyde | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)

![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2894545.png)